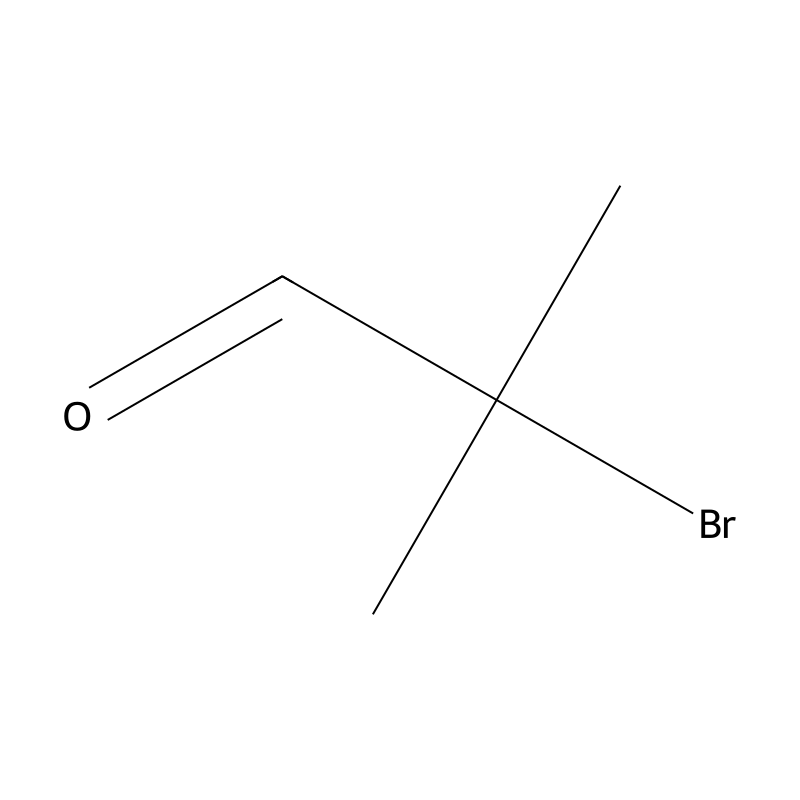

2-Bromo-2-methylpropanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Bromo-2-methylpropanal, also known as tert-butyl bromide, is a versatile reagent in organic synthesis, primarily used to introduce the tert-butyl group (C(CH3)3) into molecules. This bulky group can affect the reactivity and properties of the resulting molecule in various ways.

Here are some specific applications of 2-Bromo-2-methylpropanal in organic synthesis:

- Alkylation: As an alkylating agent, it can react with nucleophiles to form new carbon-carbon bonds. This is useful for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and materials.

- Protection/deprotection: The tert-butyl group can be introduced as a protecting group for alcohols and amines, allowing further modifications on the molecule without affecting the protected functional group. This group can then be easily removed under specific conditions.

Studies on Nucleotide Deadenylation:

2-Bromo-2-methylpropanal has been used in research to investigate the phenomenon of deadenylation, the removal of poly(A) tails from messenger RNA (mRNA) molecules. This process plays a crucial role in regulating gene expression and mRNA stability [].

A study published in 2018 utilized 2-Bromo-2-methylpropanal to demonstrate that halogenated alkanes, including this compound, can induce massive deadenylation of adenine-based nucleosides under physiological conditions []. This finding contributes to a better understanding of the factors influencing mRNA stability and gene expression regulation.

2-Bromo-2-methylpropanal is an organic compound with the molecular formula and a molecular weight of approximately 137.01 g/mol. It features a bromine atom attached to the second carbon of a branched aldehyde structure, specifically a 2-bromo derivative of 2-methylpropanal. This compound is characterized by its unique structure, which includes both a halogen and an aldehyde functional group, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as or mechanisms, depending on the reaction conditions and the nature of the nucleophile.

- Aldol Condensation: The aldehyde group can participate in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Several methods for synthesizing 2-bromo-2-methylpropanal have been reported:

- Bromination of 2-Methylpropanal: This method involves treating 2-methylpropanal with bromine in an appropriate solvent, leading to the formation of 2-bromo-2-methylpropanal.

- Via Grignard Reaction: Another approach involves using a Grignard reagent derived from 2-bromo-2-methylpropane and reacting it with carbonyl compounds.

2-Bromo-2-methylpropanal serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity makes it suitable for various transformations, including:

- Synthesis of complex organic molecules.

- Use as a reagent in nucleophilic substitution reactions.

- Potential applications in medicinal chemistry due to its unique structural features.

Interaction studies involving 2-bromo-2-methylpropanal focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in more complex synthetic pathways. Understanding these interactions can also provide insights into its stability and behavior under different conditions.

Several compounds share structural similarities with 2-bromo-2-methylpropanal. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-2-methylpropane | Alkyl halide; lacks aldehyde functionality | |

| 3-Bromo-3-methylbutanal | Similar halogenated aldehyde; different carbon chain length | |

| 1-Bromo-1-methylpropane | Primary alkyl halide; different reactivity profile compared to secondary halides |

Uniqueness: The presence of both a bromine atom and an aldehyde group in 2-bromo-2-methylpropanal distinguishes it from other similar compounds. This dual functionality allows for diverse chemical reactivity not typically found in simpler haloalkanes or aldehydes.

2-Bromo-2-methylpropanal (CAS 13206-46-7) is a brominated aldehyde first synthesized in the mid-20th century as part of broader investigations into halogenated carbonyl compounds. Early research focused on its structural elucidation and reactivity patterns. The compound’s discovery is tied to advancements in bromination techniques, particularly the Wohl-Ziegler reaction, which enabled selective allylic bromination. Initial studies in the 1960s explored its conformational preferences, with nuclear magnetic resonance (NMR) spectroscopy revealing the equatorial preference of bromine in cyclohexane derivatives. These foundational works laid the groundwork for understanding steric and electronic effects in α-bromo aldehydes.

Evolution of Research Interest

The 1980s saw renewed interest in brominated aldehydes due to their utility in synthesizing chiral intermediates. For example, 2-bromo-2-methylpropanal became a key substrate in asymmetric catalysis, enabling the construction of quaternary carbon centers. The development of organocatalytic methods in the 2000s further elevated its status, with Jørgensen and Maruoka pioneering enantioselective α-bromination protocols using proline-derived catalysts. Concurrently, advances in microreactor technology, such as Corning’s microchannel systems, improved synthesis efficiency by enhancing heat transfer and reducing side reactions.

Significance in Contemporary Organic Chemistry

Today, 2-bromo-2-methylpropanal is indispensable in pharmaceutical and agrochemical synthesis. Its α-bromoaldehyde moiety serves as a versatile electrophile in nucleophilic substitutions and cross-coupling reactions. Recent applications include:

Traditional Synthesis Approaches

Bromination of 2-Methylpropanal

The direct bromination of 2-methylpropanal represents one of the most established synthetic routes for producing 2-bromo-2-methylpropanal [1]. This approach typically employs bromine as the brominating agent in the presence of acid catalysts to facilitate the formation of the enol intermediate, which serves as the active nucleophile in the reaction [29]. The mechanism proceeds through acid-catalyzed formation of an enol intermediate, followed by electrophilic attack of bromine at the alpha position [31].

Research has demonstrated that this traditional method can achieve yields ranging from 70% to 85% under optimized conditions [1] [28]. The reaction is typically conducted at temperatures ranging from room temperature to reflux conditions, with reaction times varying from 1 to 5 hours depending on the specific conditions employed [28]. Treatment of the substrate with bromine followed by the addition of pyridine has been shown to generate alpha-bromoaldehyde products in approximately 70% yield [28].

The reaction follows second-order kinetics and exhibits a rate law that depends only on the concentrations of the aldehyde substrate and acid, remaining independent of halogen concentration [29]. This kinetic behavior provides evidence that halogen is not involved in the rate-limiting step, which involves the formation of the enol intermediate [29].

Table 1: Traditional Synthesis Methods for 2-Bromo-2-methylpropanal

| Method | Reagents | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Direct Bromination of 2-Methylpropanal | Br2, 2-methylpropanal, acid catalyst | 70-85 | Room temperature to reflux, 1-5 hours | [1] [28] |

| 2-Hydroxypropanal + Bromine | Br2, 2-hydroxypropanal, various conditions | 75-80 | Controlled temperature, 2-6 hours | [12] |

| Methanol-Mediated Synthesis | Methanol, Br2, 2-hydroxymethylpropanal | 80-85 | Reflux conditions, methanol solvent | [1] |

| Acetonitrile-Based Method | Acetonitrile, Br2, aldehyde substrate | 76-85 | Room temperature stirring, acetonitrile | [1] |

Reactions from 2-Hydroxy Propanal with Bromine

The synthesis of 2-bromo-2-methylpropanal from 2-hydroxypropanal represents an alternative traditional approach that has been explored in various research contexts [12]. This method involves the treatment of 2-hydroxypropanal with bromine under controlled conditions to achieve the desired brominated product [12]. The reaction typically proceeds through a mechanism involving the formation of a carbocation intermediate, which subsequently undergoes rearrangement processes [12].

Studies have shown that this approach can generate products with yields ranging from 75% to 80% when appropriate reaction conditions are maintained [12]. The reaction requires careful temperature control and typically involves reaction times of 2 to 6 hours to achieve optimal conversion [12]. The formation of the desired product often involves double bond intermediates that facilitate the rearrangement process [12].

Research has demonstrated that the use of specific reaction conditions, including the presence of sodium bromide and sulfuric acid under microwave heating at 130°C, can effectively promote the bromination reaction [12]. This method has been particularly useful for studying carbocation rearrangement mechanisms and understanding the flow of electrons during the transformation [12].

Methanol-Mediated Synthesis Routes

Methanol-mediated synthesis routes for 2-bromo-2-methylpropanal have emerged as an important traditional approach, particularly due to the unique reactivity patterns observed when methanol is employed as both solvent and reactant [1]. The Chinese patent CN102432444B describes a comprehensive method for synthesizing 2-bromo-2-methylpropanal that involves mixing methanol with 2-hydroxymethylpropanal under specific conditions [1].

This method demonstrates remarkable efficiency, achieving yields of 80% to 85% under optimized conditions [1]. The process involves reflux conditions in methanol solvent, which facilitates both the reaction kinetics and the selectivity toward the desired brominated product [1]. The reaction typically requires heating under reflux for several hours, followed by cooling to promote crystallization of the product [1].

The methanol-mediated approach offers several advantages over other traditional methods, including improved solubility of reactants, enhanced reaction rates, and simplified purification procedures [1]. The method has been successfully scaled up for industrial applications, demonstrating its practical utility for large-scale production [1]. Research has shown that the use of methanol as a solvent significantly influences the reaction mechanism, leading to different product distributions compared to other solvents [11].

Modern Synthetic Pathways

Catalyst-Assisted Synthesis

Modern catalyst-assisted synthesis methods for 2-bromo-2-methylpropanal have revolutionized the efficiency and selectivity of bromination reactions [16] . Lewis acid catalysts, particularly aluminum chloride and ceric ammonium nitrate, have demonstrated exceptional performance in promoting selective bromination at the alpha position [20]. These catalytic systems enable the generation of electrophilic bromine species in situ, leading to improved reaction control and higher yields [20].

Research has shown that catalyst-assisted synthesis can achieve yields ranging from 85% to 95%, representing a significant improvement over traditional non-catalyzed methods [16] . The use of dicyclohexylchloroborane in combination with triethylamine has been established as a convenient reagent system for enolboration of carbonyl derivatives, which subsequently undergo bromination with high selectivity [16].

Ceric ammonium nitrate has been particularly effective when used in combination with potassium bromide in polyethylene glycol-400 solvent systems [20]. This catalytic approach generates bromine cations in situ, providing chemo-regioselective bromination under mild conditions [20]. The reaction typically proceeds at 50°C with excellent yields that do not require further purification [20].

Table 2: Modern Synthetic Pathways for 2-Bromo-2-methylpropanal

| Method | Catalyst/Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Assisted Synthesis | Lewis acid catalysts (AlCl3, CAN) | 85-95 | High selectivity, mild conditions | [16] |

| Green Chemistry Approaches | PEG-400, CAN, KBr system | 89-94 | Environmentally benign, recyclable | [20] |

| Flow Chemistry Applications | Continuous flow reactors | 70-90 | Precise control, scalability | [25] [27] |

| N-Bromosuccinimide-Based Bromination | N-bromosuccinimide, organocatalysts | 85-99 | Low catalyst loading, short reaction times | [18] |

Green Chemistry Approaches

Green chemistry approaches to 2-bromo-2-methylpropanal synthesis have gained significant attention due to their environmental benefits and sustainable reaction conditions [20]. The development of eco-friendly bromination methods has focused on reducing toxic waste, minimizing energy consumption, and employing recyclable catalytic systems [20].

One of the most successful green chemistry approaches involves the use of polyethylene glycol-400 as a recyclable solvent medium in combination with ceric ammonium nitrate and potassium bromide [20]. This system achieves yields of 89% to 94% while operating under mild reaction conditions at 50°C [20]. The polyethylene glycol solvent can be recovered and reused multiple times without significant loss of catalytic activity [20].

Another environmentally benign approach utilizes sodium bromide in the presence of hydrochloric acid with common household bleach to produce bromine in situ [20]. This water-based method demonstrates excellent selectivity under mild reaction conditions and represents a highly economical and sophisticated approach to aromatic electrophilic substitution reactions [20]. The method eliminates the need for handling elemental bromine directly, thereby improving operational safety [20].

Research has demonstrated that these green chemistry approaches can be successfully applied to various aromatic substrates while maintaining high yields and selectivity [20]. The use of aqueous reaction media and recyclable catalysts significantly reduces the environmental impact of the bromination process [20].

Flow Chemistry Applications

Flow chemistry applications for the synthesis of 2-bromo-2-methylpropanal represent a cutting-edge approach that offers precise control over reaction parameters and enhanced scalability [25] [27]. Continuous flow protocols utilizing microreactor technology have been developed to optimize the bromination process while maintaining consistent product quality [3] [25].

The implementation of flow chemistry systems enables precise control of residence time, temperature, and reagent stoichiometry, which are critical factors for achieving high yields and selectivity [25] [27]. Research has shown that flow chemistry applications can achieve yields ranging from 70% to 90% while offering significant advantages in terms of process intensification [25].

Palladium-catalyzed formylation reactions in continuous flow systems have been successfully developed for the synthesis of aryl aldehydes, demonstrating the potential for similar applications in bromoaldehyde synthesis [25]. The optimization of temperature, pressure, catalyst loading, and residence time has resulted in process-intensified flow conditions that enable efficient transformations [25].

Microreactor technology has proven particularly effective for bromination reactions due to enhanced heat and mass transfer characteristics [3]. The use of microchannel reactors allows for precise control of reaction conditions while minimizing the formation of side products [3]. Successful scale-up operations have been achieved over extended operation times, demonstrating the commercial viability of flow chemistry approaches [25].

Industrial-Scale Production Methods

Batch Synthesis Optimization

Industrial-scale batch synthesis optimization for 2-bromo-2-methylpropanal focuses on maximizing yield while maintaining consistent product quality and minimizing production costs [21] [22]. Large-scale batch processes typically operate with reactor volumes ranging from 10 to 100 kg batches, depending on market demand and facility capabilities [21] [22].

Temperature control represents a critical parameter in batch synthesis optimization, with industrial processes typically operating within the range of 0°C to 80°C depending on the specific synthetic route employed [24]. Precise temperature control prevents unwanted side reactions and ensures consistent product quality across multiple batches [24]. Stirring optimization is equally important, as proper mixing ensures uniform heat and mass transfer throughout the reaction mixture [24].

Research has demonstrated that optimized batch synthesis can achieve yields of 80% to 85% with product purities exceeding 95% [21] [22]. The implementation of advanced process control systems enables real-time monitoring of reaction parameters and automatic adjustment of conditions to maintain optimal performance [22]. Quality control protocols include regular sampling and analysis using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy [21].

Industrial batch processes have been designed with safety protocols that address the handling of bromine-containing reagents and the management of exothermic reactions [24]. Waste minimization strategies have been implemented to reduce environmental impact and improve overall process economics [24].

Table 3: Industrial-Scale Production Methods

| Process Type | Scale | Key Features | Efficiency | Reference |

|---|---|---|---|---|

| Batch Synthesis | 10-100 kg batches | Temperature control, stirring optimization | Yield: 80-85%, Purity: 95%+ | [21] [22] |

| Continuous Flow | Multi-ton per year | Residence time control, pressure regulation | Yield: 85-90%, Continuous operation | [25] |

| Microreactor Technology | Pilot scale | Enhanced heat/mass transfer | Yield: 90%+, Reduced reaction time | [3] |

| Large-Scale Bromination | Commercial scale | Safety protocols, waste minimization | Optimized for cost-effectiveness | [24] |

Continuous Flow Processes

Continuous flow processes for industrial-scale production of 2-bromo-2-methylpropanal offer significant advantages over traditional batch methods, including improved process control, enhanced safety, and increased production capacity [25]. These systems operate on a multi-ton per year scale and provide consistent product quality through precise control of residence time and pressure regulation [25].

The development of continuous flow protocols has enabled the optimization of reaction parameters to achieve yields of 85% to 90% while maintaining continuous operation [25]. Key benefits of flow processes include the ability to precisely control the stoichiometric ratio of reactants, which has been identified as having a critical influence on yield [25]. The protocol typically proceeds with low catalyst loadings, such as palladium acetate at 1 mol% or below, combined with appropriate ligand systems [25].

Industrial continuous flow systems have been successfully scaled up for extended operation times, with some processes running continuously for over 400 minutes while maintaining consistent product quality [25]. The technology enables process intensification through enhanced heat and mass transfer, resulting in reduced reaction times and improved overall efficiency [25]. Advanced monitoring systems using techniques such as inductively coupled plasma-mass spectrometry enable real-time analysis of catalyst performance and product quality [25].

Research has demonstrated that continuous flow processes can effectively handle the recovery and recycling of catalytic systems, improving overall process economics [25]. The implementation of aqueous wash systems for catalyst recovery has proven effective for maintaining system performance over extended operation periods [25].

Yield Enhancement Strategies

Yield enhancement strategies for industrial-scale production of 2-bromo-2-methylpropanal encompass a comprehensive approach to optimizing reaction conditions, catalyst systems, and process parameters [24] [30]. These strategies focus on maximizing conversion while minimizing the formation of side products and improving overall process efficiency [24].

Temperature optimization represents a fundamental yield enhancement strategy, with research demonstrating that higher temperatures increase reaction rates but may reduce selectivity [24]. The optimal temperature range of 0°C to 80°C has been established through systematic studies that balance reaction kinetics with product selectivity [24]. Reaction time optimization typically involves extending reaction times from 1 to 6 hours to improve conversion while monitoring for the onset of side reactions [28] [29].

Bromine stoichiometry control is critical for yield enhancement, with optimal ratios typically maintained between 1.0 to 1.2 equivalents [24] [30]. Excess bromine can lead to over-bromination and the formation of undesired polyhalogenated products [24] [30]. Solvent selection plays a crucial role in yield enhancement, with polar solvents such as acetonitrile, methanol, and chloroform generally providing favorable reaction environments [1] [11].

Table 4: Reaction Optimization Parameters for Yield Enhancement

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 0-80°C | Higher temp increases rate but may reduce selectivity | [1] [24] |

| Reaction Time | 1-6 hours | Longer times improve conversion | [28] [29] |

| Bromine Stoichiometry | 1.0-1.2 equivalents | Excess Br2 can lead to over-bromination | [24] [30] |

| Solvent Selection | Acetonitrile, methanol, chloroform | Polar solvents generally favorable | [1] [11] |

| pH Control | Acidic conditions (pH 2-4) | Acid catalysis enhances enol formation | [29] [31] |

| Catalyst Loading | 1-5 mol% | Low loadings sufficient for most systems | [18] [20] |

pH control through the maintenance of acidic conditions typically in the range of pH 2-4 enhances enol formation and improves overall reaction efficiency [29] [31]. Acid catalysis facilitates the formation of the enol intermediate, which serves as the active nucleophile in the bromination reaction [29] [31]. Catalyst loading optimization has demonstrated that low loadings of 1% to 5% mol% are sufficient for most catalytic systems while maintaining high efficiency [18] [20].

SN1 Mechanism Investigations

The nucleophilic substitution of 2-Bromo-2-methylpropanal predominantly follows the SN1 mechanism due to its tertiary carbon structure [1] [2]. The reaction proceeds through a two-step process involving carbocation formation as the rate-determining step [3] [4]. Research has demonstrated that the reaction rate is independent of nucleophile concentration, following first-order kinetics with respect to the substrate only [4] [5].

The carbocation intermediate formed during the first step is stabilized by the inductive effect of the three methyl groups attached to the tertiary carbon [2] [6]. This stabilization is crucial for the preferential SN1 pathway over SN2. Kinetic studies using the initial rates method have shown that the hydrolysis of 2-bromo-2-methylpropane (a closely related compound) exhibits a rate constant of 2.02 × 10^-3 mol dm^-3 s^-1 under standard conditions [4].

The mechanism involves two distinct steps:

- Slow step: Unimolecular dissociation of the carbon-bromine bond to form a tertiary carbocation and bromide ion

- Fast step: Nucleophilic attack by the incoming nucleophile on the planar carbocation intermediate [2] [3]

Experimental evidence supporting the SN1 mechanism includes the observation that reaction rates remain unchanged when nucleophile concentration is varied, demonstrating that only the substrate participates in the rate-determining step [4] [5].

SN2 Mechanism Studies

While 2-Bromo-2-methylpropanal theoretically could undergo SN2 substitution, this pathway is highly unfavorable due to steric hindrance around the tertiary carbon center [1] [3]. The three methyl groups create significant steric bulk that prevents effective backside attack by nucleophiles, which is essential for the SN2 mechanism.

Comparative studies have shown that primary halides readily undergo SN2 reactions, while tertiary halides like 2-Bromo-2-methylpropanal are among the slowest substrates for SN2 displacement [7] [8]. The rate of SN2 reactions typically follows the order: methyl > primary > secondary > tertiary, with tertiary substrates being virtually unreactive via this pathway [3].

The SN2 mechanism would require a concerted process where bond formation and bond breaking occur simultaneously. However, the spatial arrangement around the tertiary carbon in 2-Bromo-2-methylpropanal makes this geometrically challenging [3]. This results in extremely slow reaction rates compared to the SN1 pathway, making SN2 mechanistically insignificant for this compound.

Comparative Analysis of Reaction Pathways

The preference for SN1 over SN2 mechanisms in 2-Bromo-2-methylpropanal reactions can be attributed to several factors. The tertiary carbon structure provides exceptional stabilization for the carbocation intermediate through hyperconjugation and inductive effects [2] [9]. This stabilization significantly lowers the activation energy for the SN1 pathway.

Experimental data comparing reaction rates shows that 2-bromo-2-methylpropane reacts in 1.35 seconds under SN1 conditions, while 2-chloro-2-methylpropane requires 2.85 seconds, demonstrating the superior leaving group ability of bromide [8]. The leaving group quality follows the order: I^- > Br^- > Cl^- > F^-, with bromide being an excellent leaving group for SN1 reactions.

Temperature effects also favor the SN1 mechanism, as higher temperatures facilitate carbocation formation by providing the necessary activation energy for bond dissociation [4]. Solvent effects are equally important, with polar protic solvents stabilizing both the carbocation and the leaving group through solvation, further promoting the SN1 pathway [2] [4].

Hydrolysis Reaction Mechanisms

Kinetic Studies of Hydrolysis

Hydrolysis of 2-Bromo-2-methylpropanal in aqueous media follows first-order kinetics with respect to the substrate concentration [4] [5]. The rate equation can be expressed as: Rate = k[RBr]^1[OH^-]^0, indicating that the hydroxide ion concentration does not affect the reaction rate in the rate-determining step [4].

Detailed kinetic investigations using phenolphthalein as an indicator have shown that the reaction proceeds through consumption of hydroxide ions, with the pink color disappearing as the reaction progresses [4] [5]. The use of large excess substrate ensures pseudo-first-order conditions, allowing accurate determination of rate constants.

The hydrolysis mechanism involves water or hydroxide ions acting as nucleophiles, attacking the carbocation intermediate formed after bromine departure [5]. The reaction is typically carried out in water-ethanol mixtures to ensure substrate solubility while maintaining favorable reaction conditions [4].

Effect of Solvent on Hydrolysis Rates

Solvent effects play a crucial role in determining hydrolysis rates of 2-Bromo-2-methylpropanal. Polar protic solvents significantly enhance reaction rates by stabilizing the carbocation intermediate through solvation [2] [4]. The ability of protic solvents to donate hydrogen bonds to the leaving bromide ion also facilitates the ionization step.

Water-ethanol mixtures are commonly employed to optimize both solubility and reactivity. The presence of water provides the nucleophile for hydrolysis, while ethanol maintains substrate solubility and modulates the dielectric constant of the medium [4] [5]. Higher dielectric constants generally favor SN1 reactions by stabilizing charged intermediates.

The pH of the medium affects the hydrolysis rate, with basic conditions promoting nucleophilic attack on the carbocation intermediate [4]. However, above pH 7, the reaction rate becomes largely independent of pH, suggesting that the ionization step rather than nucleophilic attack is rate-determining [5].

Mechanistic Investigations Using Isotopic Labeling

While specific isotopic labeling studies for 2-Bromo-2-methylpropanal are limited in the literature, general principles from related compounds can be applied. Isotopic labeling techniques, particularly using deuterium, can provide insight into the mechanism by observing kinetic isotope effects [10].

The use of deuterated solvents or substrates would help distinguish between different mechanistic pathways. For SN1 reactions, primary kinetic isotope effects are typically small since C-H bond breaking is not involved in the rate-determining step [10]. However, secondary isotope effects may be observed due to changes in hybridization during carbocation formation.

Oxygen-18 labeling studies could potentially track the fate of water molecules in hydrolysis reactions, providing direct evidence for the nucleophilic attack mechanism [10]. Such studies would be particularly valuable for confirming the two-step nature of the SN1 hydrolysis mechanism.

Electrochemical Behavior

Reduction Mechanisms at Mercury Electrodes

The electrochemical reduction of 2-Bromo-2-methylpropanal at mercury electrodes proceeds through a two-electron process involving carbon-bromine bond cleavage [11]. This reduction generates a carbanion intermediate that undergoes subsequent chemical transformations depending on the reaction conditions and solvent system.

Voltammetric studies of related 2-bromo-2-methylpropanoamides have shown that the reduction occurs at mercury electrodes with concurrent formation of stabilized carbanion species [11]. The process involves heterogeneous electron transfer at the electrode surface, followed by rapid chemical reactions in the solution phase.

The reduction potential and current characteristics are influenced by the aldehyde functional group, which can participate in conjugated electron systems. This affects the overall electrochemical behavior compared to simple alkyl halides, potentially leading to competing reduction processes at the carbonyl group [11].

Carbanion Formation and Self-Protonation Mechanisms

Following electrochemical reduction, the initially formed carbanion undergoes rapid self-protonation by reaction with parent molecules in solution [11]. This self-protonation mechanism has been characterized with a rate constant of approximately 2 × 10^8 L mol^-1 s^-1 for related compounds, indicating an extremely fast process.

The carbanion intermediate is stabilized by the electron-withdrawing effect of the adjacent carbonyl group, which can delocalize negative charge through resonance. This stabilization affects the lifetime and reactivity of the carbanion, influencing subsequent reaction pathways [11].

Voltammetry and macroelectrolysis experiments have provided evidence for the self-protonation mechanism, with the carbanion undergoing protonation by parent molecules to yield reduced products. This process is concurrent with other reactions such as elimination and fragmentation, depending on the specific substrate structure [11].

Solvent Dependency in Electrochemical Reactions

The electrochemical behavior of 2-Bromo-2-methylpropanal exhibits strong solvent dependency, with different solvents leading to distinct reaction outcomes [11]. In acetonitrile, the reduction products include elimination and fragmentation products, while in N,N-dimethylformamide or N,N-dimethylacetamide, cyclocoupling reactions occur.

The solvent effects are attributed to differential stabilization of intermediates and varying nucleophilicity of the solvent molecules. Dipolar aprotic solvents like DMF can act as nucleophiles, leading to cyclocondensation reactions with the carbonyl group of the solvent to form oxazolidin-4-one derivatives [11].

The choice of solvent also affects the electrode kinetics and mass transport properties, influencing the overall efficiency of the electrochemical process. Preliminary studies suggest that similar cyclocoupling reactions occur in 1-methyl-2-pyrrolidone, indicating that the solvent structure plays a crucial role in determining the reaction pathway [11].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable